![molecular formula C16H16N2O5S B2710507 Methyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-3-carboxylate CAS No. 2034299-03-9](/img/structure/B2710507.png)
Methyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-3-carboxylate
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Description
Methyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. It is a synthetic derivative of thiophene and nicotinamide, which are known to have various biological activities.
Scientific Research Applications
Synthesis and Reactions of Biginelli-Compounds
This compound is involved in the study of various reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, also known as Biginelli-compounds. The research explores the site of methylation and acylation on specific Biginelli-compounds, leading to the synthesis of diverse heterocyclic structures. This study provides foundational knowledge for the preparation of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, showcasing the versatility of this compound in facilitating complex organic transformations (Kappe & Roschger, 1989).
Development of Novel Synthetic Pathways
Research has also focused on developing new routes to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, utilizing derivatives obtained from methyl 3-hydroxythiophene-2-carboxylate. These pathways highlight the compound's role in synthesizing thiophene-2,4-diols, which are precursors to 3,5-dialkoxythiophene-2-carboxylic acids. These acids, in turn, have been used to access ethers of thiotetronic and α-halogenothiotetronic acids, demonstrating the compound's utility in generating structurally complex and functionally diverse molecules (Corral & Lissavetzky, 1984).
Tetrasubstituted Thiophenes Synthesis
A significant application involves the one-pot synthesis of tetrasubstituted thiophenes, where this compound acts as a precursor in a [3 + 2] annulation strategy. The method described is both efficient and economical, leading to the synthesis of dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates. This synthesis approach underscores the compound's potential in creating highly substituted thiophenes, which are valuable in various chemical and pharmaceutical applications (Sahu et al., 2015).
Use as a Biomass-Derived Solvent
Another interesting application is the use of 2-Methyltetrahydrofuran (2-MeTHF), derived from similar compounds, as a biomass-derived solvent. Its properties, such as low miscibility with water, high boiling point, and remarkable stability, make it an appealing choice for syntheses involving organometallics, organocatalysis, and biotransformations. This application highlights the environmental benefits of utilizing biomass-derived solvents in chemical synthesis, promoting greener and more sustainable practices in organic chemistry (Pace et al., 2012).
properties
IUPAC Name |
methyl 2-[[6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-21-16(20)12-5-7-24-15(12)18-14(19)10-2-3-13(17-8-10)23-11-4-6-22-9-11/h2-3,5,7-8,11H,4,6,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBLJEYDFVHKRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CN=C(C=C2)OC3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-3-carboxylate |
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